2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone
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Overview
Description
The compound “2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone” is a quinazolinone derivative. Quinazolinones are a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring and a nitrogen-containing pyrimidine ring .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be characterized by various spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving quinazolinone derivatives can vary widely depending on the substituents present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives can vary widely depending on their specific structure .Scientific Research Applications
Medicinal Chemistry Applications
Quinazoline derivatives, including 2-(3,4-dichlorophenyl)-3-hydroxy-4(3H)-quinazolinone, have been found to possess a wide range of biological activities. These compounds are notable for their antibacterial properties against common pathogens such as Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The research highlights the quinazolinone nucleus's stability, which has inspired the synthesis of new medicinal agents by introducing various bioactive moieties (Tiwary et al., 2016). Additionally, quinazoline derivatives have shown promise as anticancer agents by inhibiting various therapeutic protein targets beyond the well-known EGFR inhibition, demonstrating their potential in cancer treatment (Ravez et al., 2015).
Optoelectronic Applications
Quinazolines have also been explored for their applications in optoelectronics, where they are utilized in the synthesis and application of derivatives for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been identified as valuable for creating novel optoelectronic materials, highlighting their significance in fabricating materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).
Synthetic Chemistry
The synthesis of quinazoline derivatives has been a subject of extensive research due to their significant biological properties. Innovative synthetic methodologies have been developed to create these compounds, emphasizing eco-friendly, mild, and atom-efficient strategies. These synthetic advances are crucial for exploring the potential applications of quinazolines further and developing more promising synthetic approaches for their production (Faisal & Saeed, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)-3-hydroxyquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O2/c15-10-6-5-8(7-11(10)16)13-17-12-4-2-1-3-9(12)14(19)18(13)20/h1-7,20H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLIDGAETAXMEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC(=C(C=C3)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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